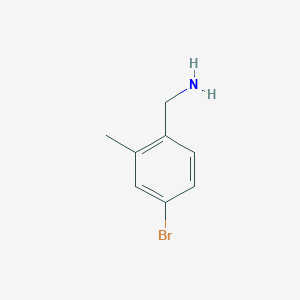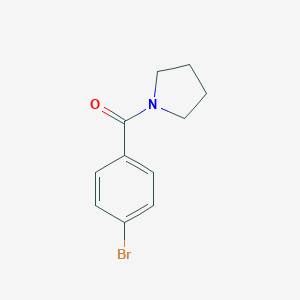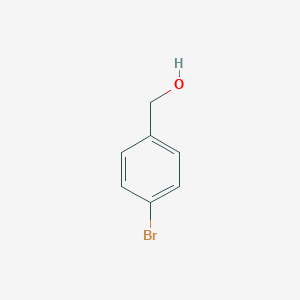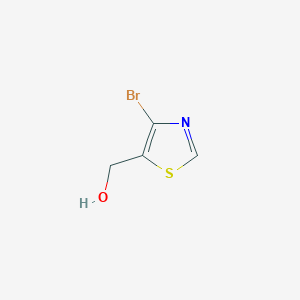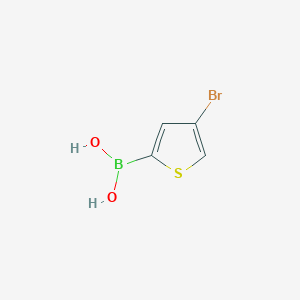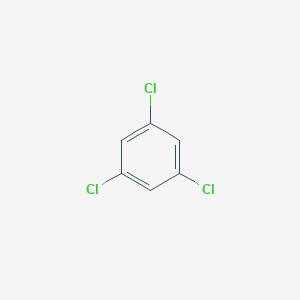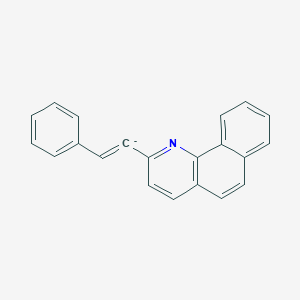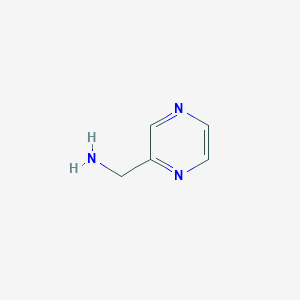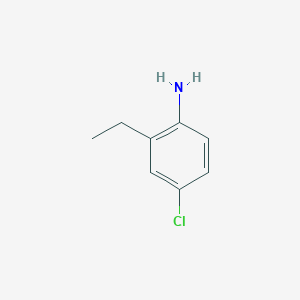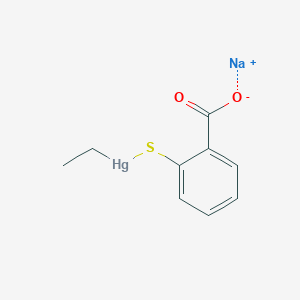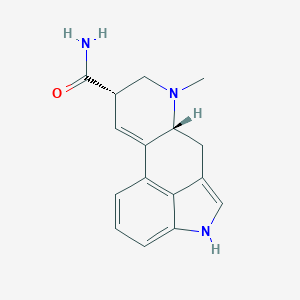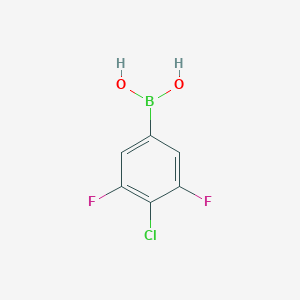![molecular formula C43H58O3 B151757 4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol CAS No. 136602-17-0](/img/structure/B151757.png)
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol, also known as Bisphenol Z (BPZ), is a synthetic compound that belongs to the family of bisphenol compounds. BPZ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of BPZ is not well understood, but it is believed to involve its ability to bind to estrogen receptors and activate estrogen signaling pathways. BPZ has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, which could contribute to its antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
BPZ has been shown to have a variety of biochemical and physiological effects, including estrogenic activity, antioxidant activity, and anti-inflammatory activity. It has also been reported to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPZ in lab experiments is its ability to selectively activate estrogen signaling pathways, which could be useful in studying the role of estrogen in various physiological processes. However, one limitation of using BPZ is its potential to exhibit non-specific effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BPZ. One area of interest is the development of more selective estrogen receptor modulators that can target specific estrogen signaling pathways. Another area of interest is the development of BPZ-based drugs for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BPZ.
Synthesemethoden
BPZ can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with cyclohexanone to form 2,6-dimethylcyclohex-2-enone. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol, which is subsequently reacted with 4,4'-isopropylidenediphenol in the presence of a Lewis acid catalyst to yield BPZ.
Wissenschaftliche Forschungsanwendungen
BPZ has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been reported to exhibit estrogenic activity, which makes it a potential candidate for studying the role of estrogen in various physiological processes. BPZ has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying the mechanisms underlying oxidative stress and inflammation in various diseases.
Eigenschaften
CAS-Nummer |
136602-17-0 |
|---|---|
Produktname |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
Molekularformel |
C43H58O3 |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1 |
InChI-Schlüssel |
PRMDDINQJXOMDC-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Andere CAS-Nummern |
111850-25-0 |
Piktogramme |
Environmental Hazard |
Synonyme |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



